molecular formula C22H21N3O2 B2426385 N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 890631-25-1

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B2426385
CAS No.: 890631-25-1
M. Wt: 359.429
InChI Key: LIYHADHNBZCNMC-UHFFFAOYSA-N
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Description

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its complex structure, which includes a benzodiazole ring, a phenylethyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with an amine, followed by coupling with the benzodiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure but different pharmacological properties.

    Benzodiazole Derivatives: Compounds with a benzodiazole ring, such as benzimidazole, which have diverse biological activities.

Uniqueness

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Biological Activity

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{20}H_{22}N_{2}O_{2}
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : this compound

This compound features a furan ring, a carboxamide group, and a benzodiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes.

Neuroprotective Properties

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent . It appears to enhance neuronal survival in models of oxidative stress and may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Study 1: Anticancer Efficacy

A study published in Drug Target Insights evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Activity

In a comparative study assessing antimicrobial agents, this compound was tested against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Study 3: Neuroprotective Effects

A neuroprotection study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide showed that this compound significantly reduced cell death. The compound improved cell viability by approximately 40% compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerInduces apoptosis and cell cycle arrestIC50 = 15 µM in MCF-7 cells
AntimicrobialDisrupts bacterial membranesMIC = 32–64 µg/mL against S. aureus and E. coli
NeuroprotectiveReduces oxidative stress-induced deathIncreases viability by ~40% in SH-SY5Y cells

Properties

IUPAC Name

N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16(17-8-3-2-4-9-17)25-19-11-6-5-10-18(19)24-21(25)13-14-23-22(26)20-12-7-15-27-20/h2-12,15-16H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYHADHNBZCNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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